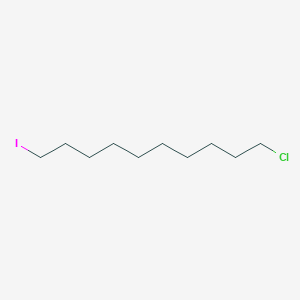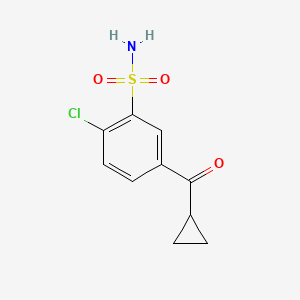
2,6-Dibenzoylpyridine
概要
説明
2,6-Dibenzoylpyridine is a chemical compound that belongs to the pyridine family. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties. This compound is synthesized through a complex process that involves several steps.
科学的研究の応用
Synthesis and Characterization of Novel Polyimides
2,6-Dibenzoylpyridine (DBPY) plays a crucial role in the synthesis of aromatic diamine monomers, which are used in the preparation of novel polyimides. These polyimides exhibit significant properties like high thermostability, good solubility, and the ability to form transparent, tough films. This makes them suitable for various industrial applications (Zhang et al., 2005).
Coordination Chemistry of Pyridine Derivatives
The coordination chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, similar to 2,6-Dibenzoylpyridine, has been explored. These compounds are used in the synthesis of luminescent lanthanide compounds and iron complexes, which have potential applications in biological sensing and spin-state transitions (Halcrow, 2005).
X-ray Crystal Structure and Cytotoxicity in Ga(III) Complexes
2,6-Dibenzoylpyridine derivatives are involved in the formation of coordination complexes with gallium(III). These complexes exhibit cytotoxicity against various cancer cell lines, suggesting their potential in cancer research (Aliabadi et al., 2021).
Porous Coordination Polymers
2,6-Dibenzoylpyridine derivatives are used in the formation of new metal-carboxylate frameworks. These frameworks are characterized by their unique structural properties and potential for gas adsorption, making them relevant for materials science and storage applications (Wei et al., 2014).
RNA Hydrolysis Catalysis
Compounds related to 2,6-Dibenzoylpyridine, such as 2-aminopyridine, have been studied as catalysts in RNA hydrolysis. These studies contribute to understanding the mechanisms of RNA cleavage and the development of artificial ribonucleases (Scheffer et al., 2005).
Construction of Bisbenzofuro[2,3-b:3',2'-e]pyridines
2,6-Dibenzoylpyridine derivatives are utilized in the synthesis of benzofuropyridines, which are of interest in materials chemistry. These compounds have potential applications in the development of new materials (Kaida et al., 2017).
Synthesis of Imidazo[1,2-a]pyridines
2,6-Dibenzoylpyridine is relevant in the synthesis of imidazopyridines, a prominent scaffold in medicinal chemistry. These compounds have wide applications in drug development and material science (Bagdi et al., 2015).
Liquid Crystalline Phase of Hydrogen-Bonded Complexes
2,6-Dibenzoylpyridine derivatives are used to form hydrogen-bonded liquid crystal complexes. These complexes exhibit nematic liquid crystalline phases, relevant for applications in displays and optical devices (Zhang Xiang-xiang, 2007).
Palladium-Catalysed Arylation
Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands demonstrates the application of 2,6-Dibenzoylpyridine derivatives in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals (Prajapati et al., 2015).
特性
IUPAC Name |
(6-benzoylpyridin-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2/c21-18(14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)15-10-5-2-6-11-15/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXPPUBHAGQUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311713 | |
| Record name | 2,6-Dibenzoylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5768-24-1 | |
| Record name | NSC244984 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dibenzoylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B3053948.png)


![3-Oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B3053953.png)
![(1r,8r,9s,10r,14s)-13-Ethyl-17-ethynyl-17-hydroxy-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-1-yl acetate(non-preferred name)](/img/structure/B3053954.png)



